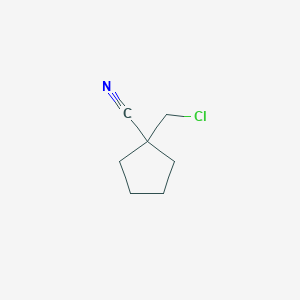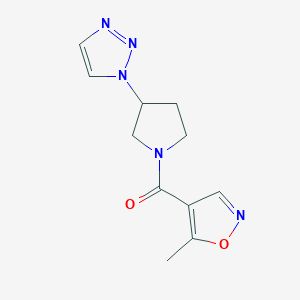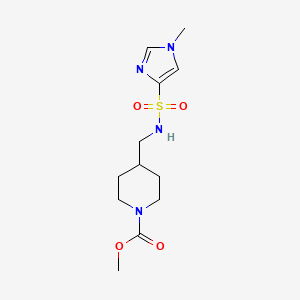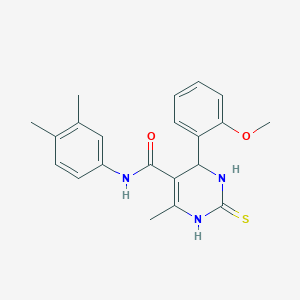
1-Chloromethyl-cyclopentanecarbonitrile
Overview
Description
1-Chloromethyl-cyclopentanecarbonitrile is a chemical compound with the molecular formula C7H10ClN .
Molecular Structure Analysis
The molecular structure of 1-Chloromethyl-cyclopentanecarbonitrile consists of a cyclopentane ring with a carbonitrile (CN) group and a chloromethyl (CH2Cl) group attached .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Chloromethyl-cyclopentanecarbonitrile are not explicitly mentioned in the search results .Scientific Research Applications
Synthesis and Chemical Reactions
- 1-Chloromethyl-cyclopentanecarbonitrile and its derivatives have been utilized in various synthesis and reaction processes. For instance, 1-(Chloromethyl)-1-methylsilacyclopentane was synthesized from dichloro(chloromethyl)methylsilane, serving as a starting substance for the synthesis of silacyclopentanes with functional groups in the methyl group (Vdovin et al., 1963).
Structural and Conformational Studies
- The compound has been a subject of experimental and computational studies to understand its structural parameters and conformational stability. For example, 1-chloromethyl-1-fluorosilacyclohexane was studied using Raman and infrared vibrational spectroscopy, revealing twelve different conformational forms with the chair axial trans conformer being the most stable (McFadden et al., 2020).
Photolysis Studies
- Photolysis studies of compounds similar to 1-Chloromethyl-cyclopentanecarbonitrile, like 1-chloro-1-nitrosocyclohexane, have provided insights into the behavior of geminal chloro-nitroso-compounds under certain conditions (Gowenlock et al., 1974).
Molecular Structure Analysis
- Comparative studies have been conducted on the molecular structure of derivatives of 1-Chloromethyl-cyclopentanecarbonitrile, like 1,2,3,4,5,6-hexamethylbenzenonium ions, to understand the effects of the environment and the nature of the R group on the structure (Borodkin et al., 1996).
Applications in Complex Compound Synthesis
- The compound has been used in the synthesis of novel mononuclear metal–organic compounds, demonstrating its versatility in complex chemical syntheses (Chen et al., 2014).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(chloromethyl)cyclopentane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN/c8-5-7(6-9)3-1-2-4-7/h1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGJKOPISDNFTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CCl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloromethyl-cyclopentanecarbonitrile | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B2791451.png)


![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2791455.png)
![N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2791457.png)


![2-[2-(4-chloro-3-fluoroanilino)-2-oxoethyl]-N~5~-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2791460.png)
![1-Boc-4-[cis-2-aminocyclohexyl]piperazine](/img/structure/B2791461.png)
![5-[[(5-Chloropyridin-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2791467.png)
![3-Chloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide](/img/structure/B2791468.png)
![N,N-diethyl-3-[1-(prop-2-yn-1-yl)piperidin-4-yl]propanamide](/img/structure/B2791469.png)
